molecular formula C17H23NO B2517339 (E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1702276-07-0

(E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B2517339
M. Wt: 257.377
InChI Key: RNMRJYNSHZUWEE-OUKQBFOZSA-N
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Description

The compound "(E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one" is a derivative of chalcone, a class of organic compounds with the core structure of an alpha, beta-unsaturated ketone in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This particular derivative has not been directly studied in the provided papers, but related compounds have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate acetophenone with an aldehyde in the presence of a base. For instance, a similar compound, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol with sodium hydroxide as a base . This suggests that the synthesis of "(E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one" could potentially follow a similar pathway, substituting the appropriate cyclohexyl-substituted acetophenone and dimethylamino-substituted benzaldehyde.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the molecular structure of (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one was analyzed, revealing a dihedral angle between the phenyl rings and confirming the E configuration of the double bond . This information can be extrapolated to suggest that "(E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one" would also exhibit an E configuration and could have similar dihedral angles between its aromatic and cyclohexyl rings.

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For instance, (E)-3-dimethylamino-1-heteroaryl-prop-2-en-1-ones have been used in [2+2] cycloaddition reactions to yield highly functionalized succinates . This indicates that the compound may also be amenable to cycloaddition reactions, potentially providing a route to novel derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied, including solubility in various solvents. For example, the solubility of (2E)-1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one was measured in different solvents, showing increased solubility with temperature . This suggests that "(E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one" may also exhibit solubility that is temperature-dependent and could be soluble in a range of organic solvents.

Scientific Research Applications

Optical Material Applications

  • Broadband Nonlinear Optical Material : Pyrene derivatives, including compounds related to (E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one, have been studied for their potential as lossless broadband nonlinear refractive materials. These compounds exhibit positive third-order nonlinear refractive index and high linear transmission, indicating their suitability for optical nonlinearity applications (Wu et al., 2017).

Chemical Synthesis and Catalysis

  • Synthesis of 3-Allylchromones : The compound has been used in the synthesis of 3-allylchromones, homoisoflavones, and bischromones. This showcases its versatility in chemical synthesis and potential in creating a range of chemically significant compounds (Panja et al., 2010).
  • Catalytic Arylation of Azoles and Amides : It serves as an excellent ligand for copper-catalyzed N-arylation of azoles and amides with aryl halides. This catalytic activity underlines its potential in facilitating important chemical reactions (Cheng et al., 2009).

Medical and Biological Applications

  • Anticancer Activity : Certain derivatives of (E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one have shown potential in anticancer applications, especially in the treatment of breast cancer. This highlights its importance in the field of medicinal chemistry (Singh et al., 2016).

Molecular Structure and Properties

  • Hydrogen Bonding and Molecular Structure : Studies have focused on understanding the electron-donating effects and molecular structure of 1-aryl-3-(dimethylamino)prop-2-en-1-ones, emphasizing its strong proton acceptance capabilities, which are crucial in the formation of intra- and intermolecular hydrogen bonds (Pleier et al., 2003).

properties

IUPAC Name

(E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-18(2)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-14H,3-7H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMRJYNSHZUWEE-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one

Citations

For This Compound
1
Citations
W Wu, S Fan, X Wu, L Fang, J Zhu - The Journal of Organic …, 2023 - ACS Publications
Transition metal catalysis has revolutionized modern synthetic chemistry for its diverse modes of coordination reactivity. However, this versatility in reactivity is also the predominant …
Number of citations: 2 pubs.acs.org

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